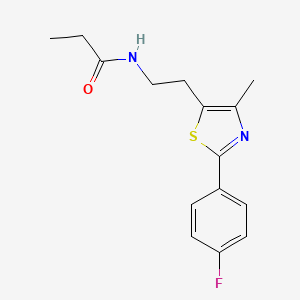![molecular formula C19H20N4O2 B11257275 6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide](/img/structure/B11257275.png)
6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide is a complex heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with arylglyoxals, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
Imidazo[1,2-a]pyridine: Exhibits a broad spectrum of biological activities, including antibacterial and antifungal properties.
Uniqueness
6-Oxo-N-[(pyridin-3-YL)methyl]-5H,6H,6AH,7H,8H,9H,10H-pyrido[1,2-A]quinoxaline-3-carboxamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry.
Eigenschaften
Molekularformel |
C19H20N4O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
6-oxo-N-(pyridin-3-ylmethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c24-18(21-12-13-4-3-8-20-11-13)14-6-7-16-15(10-14)22-19(25)17-5-1-2-9-23(16)17/h3-4,6-8,10-11,17H,1-2,5,9,12H2,(H,21,24)(H,22,25) |
InChI-Schlüssel |
NPKCQBHVFNMNDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(3-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257195.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257196.png)
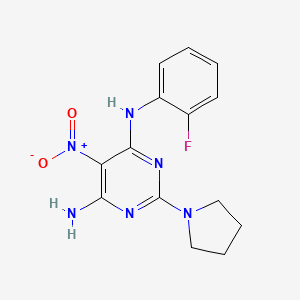
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257210.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-ethylpiperazine-1-carbodithioate](/img/structure/B11257245.png)
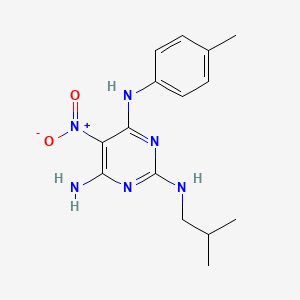
![7-(2-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257251.png)
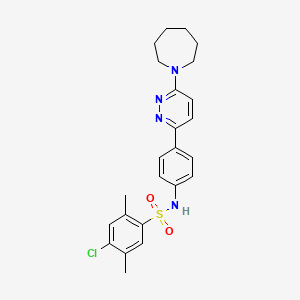
![N-{2-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-4-phenylbutanamide](/img/structure/B11257254.png)
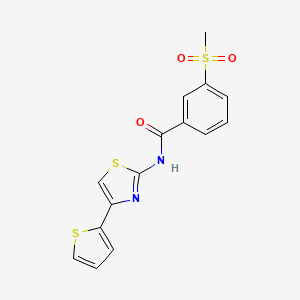
![N-[(2-chlorophenyl)methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11257259.png)
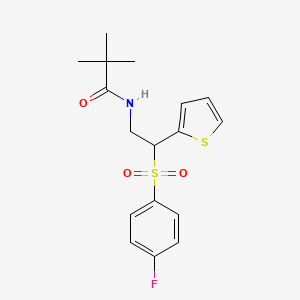
![N-(3-fluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257262.png)
